3,4-Dihydro-2-methyl-4-phenylacetyl-2H-pyrido(3,2-b)-1,4-oxazine
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Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- is a heterocyclic compound that features a fused pyridine and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine derivative, the oxazine ring can be formed through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the desired reactions.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce functional groups like halogens or alkyl chains.
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Compounds with similar ring structures but different substituents.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups.
Oxazine derivatives: Compounds with an oxazine ring and different substituents.
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-methyl-4-phenylacetyl- is unique due to its specific ring structure and the presence of both pyridine and oxazine rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89970-27-4 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)-2-phenylethanone |
InChI |
InChI=1S/C16H16N2O2/c1-12-11-18(16-14(20-12)8-5-9-17-16)15(19)10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |
InChI Key |
ZMZTWGVBSBJTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC=N2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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